

A Comparative Guide to CDK11 Inhibitors: ZNL-05-044 versus OTS964

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ZNL-05-044

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Cyclin-dependent kinase 11 (CDK11) has emerged as a promising therapeutic target in oncology due to its critical roles in transcription, RNA splicing, and cell cycle control. Overexpression of CDK11 is linked to poor outcomes in various cancers, driving the development of specific inhibitors. This guide provides an objective comparison of two prominent CDK11 inhibitors, **ZNL-05-044** and OTS964, summarizing their performance based on available experimental data to aid researchers in selecting the appropriate tool for their studies.

Performance Comparison: ZNL-05-044 vs. OTS964

A direct comparison of **ZNL-05-044** and OTS964 reveals differences in their potency and selectivity. While both compounds effectively inhibit CDK11, their profiles against other kinases and their primary intended targets differ significantly.

Key Insights:

- Potency: OTS964 generally exhibits higher potency for CDK11 than **ZNL-05-044**, with a lower dissociation constant (Kd) and IC50 value in biochemical assays.^{[1][2]}
- Selectivity: **ZNL-05-044** was developed from a nonselective scaffold to have improved kinome-wide selectivity.^{[3][4]} KINOMEScan data indicates **ZNL-05-044** has a selectivity score S(10) of 0.03 at a 10 µM concentration.^[3] OTS964, originally developed as a TOPK

inhibitor, also shows a notable measure of specificity for CDK11.[1] However, at a 1 μ M concentration, it inhibits 11 other kinases, including CDK9, by more than 50%.[2]

- Cellular Activity: Both inhibitors lead to a G2/M cell cycle arrest, a known consequence of CDK11 inhibition.[3][4] OTS964 has demonstrated the ability to suppress cancer cell proliferation and induce complete tumor regression in xenograft models.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for **ZNL-05-044** and OTS964 based on published literature.

Table 1: Inhibitory Activity against CDK11

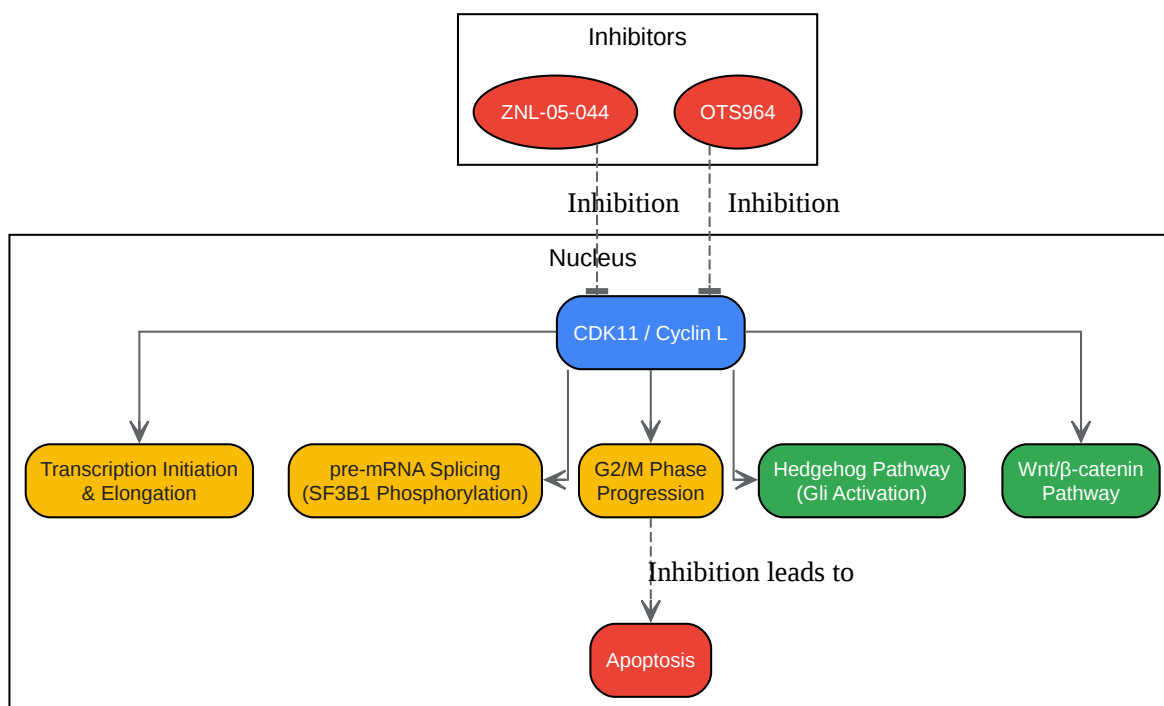
Compound	Target	Assay Type	Value	Unit
ZNL-05-044	CDK11A	NanoBRET	0.23	μ M (IC50)
CDK11B	NanoBRET	0.27	μ M (IC50)	
CDK11A	Biochemical	69	nM (Kd)	
OTS964	CDK11A	In Vitro Kinase Assay	10	nM (IC50)
CDK11B	Biochemical	40	nM (Kd)	

Table 2: Selectivity Profile

Compound	Primary Target(s)	Key Off-Targets (at specified concentration)
ZNL-05-044	CDK11	Appears equally cross-reactive towards CDKs 4, 6, and 7 in NanoBRET and KINOMEScan assays.[1]
OTS964	TOPK, CDK11	TYK2 (IC50 = 207 nM), PRK1 (IC50 = 508 nM), CDK9 (IC50 = 538 nM) at 1 μ M.[2]

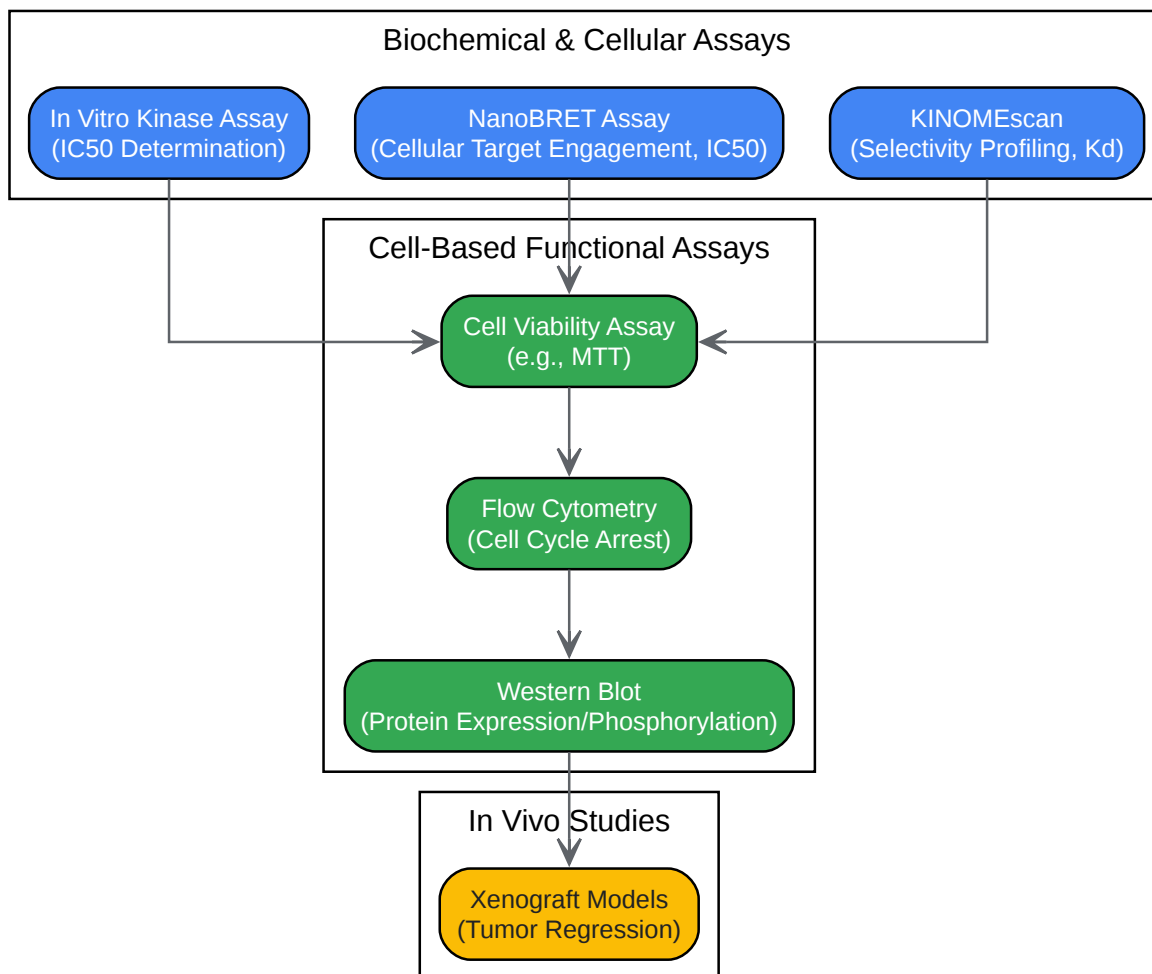
Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.



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Caption: CDK11 Signaling Pathways and Points of Inhibition.



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References

- 1. Crystal structure of the CDK11 kinase domain bound to the small molecule inhibitor OTS964 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe OTS964 | Chemical Probes Portal [chemicalprobes.org]

- 3. Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Comparative Guide to CDK11 Inhibitors: ZNL-05-044 versus OTS964]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375339#znl-05-044-versus-ots964-as-a-cdk11-inhibitor]

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